molecular formula C17H14N4O5 B2968226 2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide CAS No. 895647-16-2

2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

Cat. No.: B2968226
CAS No.: 895647-16-2
M. Wt: 354.322
InChI Key: NGECKEKSDSTXMQ-UHFFFAOYSA-N
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Description

The compound contains a benzodioxol group, which is a common motif in many pharmaceuticals and natural products . It also contains a pyrido[2,3-d]pyrimidin group, which is a type of heterocyclic compound that has been studied for various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxol group would likely contribute to the compound’s aromaticity, while the pyrido[2,3-d]pyrimidin group would likely contribute to its heterocyclic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the benzodioxol group could contribute to its lipophilicity, while the pyrido[2,3-d]pyrimidin group could contribute to its acidity or basicity .

Scientific Research Applications

Structural Analysis and Conformation

Studies on compounds with structural similarities, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, have focused on crystal structures and conformation. These compounds exhibit a folded conformation around the methylene carbon atom, indicating potential interest in studying molecular conformations, intermolecular interactions, and hydrogen bonding patterns, which are crucial for understanding compound reactivity and designing new molecules with desired properties (Subasri et al., 2016).

Synthesis of Novel Compounds

Research on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors, demonstrates the synthesis of novel compounds for anti-inflammatory and analgesic applications. Such studies underline the importance of chemical synthesis in developing new therapeutic agents, suggesting that similar approaches could be applied to synthesize derivatives of the compound for pharmacological investigations (Abu‐Hashem et al., 2020).

Antifolate and Antitumor Applications

Compounds like N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid have been explored as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with significant antitumor activity. This highlights the potential of structurally related compounds in cancer research, where they could serve as leads for the development of new antitumor agents (Gangjee et al., 2005).

Dual Inhibition of Key Enzymes

Further studies on classical and nonclassical antifolates emphasize the therapeutic potential of compounds capable of dual inhibition of key metabolic enzymes like DHFR and TS. This dual inhibition is crucial for developing chemotherapeutic agents, suggesting an avenue for research into the synthesis and application of compounds like 2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide in oncology (Gangjee et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action could involve binding to a specific receptor or enzyme .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential uses. This could involve in vitro and in vivo studies to determine its biological activity, as well as computational studies to predict its properties .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c18-14(22)8-20-15-11(2-1-5-19-15)16(23)21(17(20)24)7-10-3-4-12-13(6-10)26-9-25-12/h1-6H,7-9H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGECKEKSDSTXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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